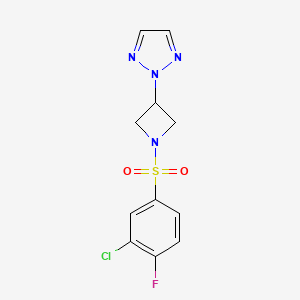

2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Description

Properties

IUPAC Name |

2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFN4O2S/c12-10-5-9(1-2-11(10)13)20(18,19)16-6-8(7-16)17-14-3-4-15-17/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHJQFIABAJTBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the sulfonyl group: The azetidine intermediate is then reacted with a sulfonyl chloride derivative of 3-chloro-4-fluorophenyl to form the sulfonylated azetidine.

Formation of the triazole ring: The final step involves the cycloaddition reaction between the sulfonylated azetidine and an azide compound to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Therapeutic Applications

Antimicrobial Activity

Triazole derivatives are known for their potent antimicrobial properties. The presence of the triazole ring allows these compounds to interact effectively with biological targets. For instance, compounds similar to 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole have shown significant antibacterial and antifungal effects. In vitro studies have indicated that triazole-based compounds can inhibit the growth of various pathogens, making them potential candidates for new antimicrobial agents .

Antiviral Properties

Recent research has highlighted the potential of triazole derivatives in antiviral therapies. For example, certain 1,2,3-triazole compounds have been identified as effective inhibitors against viral proteases associated with diseases such as COVID-19. The compound's ability to form strong interactions with viral proteins enhances its potential as an antiviral agent .

Anticancer Activity

Triazoles have also been explored for their anticancer properties. The structural versatility allows for the design of compounds that can target specific cancer pathways. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of triazole derivatives similar to 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole:

Mechanism of Action

The mechanism of action of 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The sulfonyl group and triazole ring may facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 3-chloro-4-fluorophenyl group in the target compound distinguishes it from analogs like SC-558 derivatives (), which include substituents such as -Br, -OCH3, and -(C=O)OCH2CH3. Chloro and fluoro substituents are electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating groups like -OCH4. This difference may affect interactions with hydrophobic binding pockets or enzymatic active sites. For instance, SC-558 analogs with -Br (1d) exhibit higher steric bulk, while -Cl (1e) aligns more closely with the target compound’s halogenated profile .

Triazole and Azetidine Core Modifications

The isostructural compounds in , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4), share the 1,2,3-triazole motif but incorporate pyrazole and thiazole rings. Crystallographic data from (triclinic, P¯I symmetry) suggest planar molecular conformations in similar triazole derivatives, though the perpendicular orientation of one fluorophenyl group may influence packing .

Structural Parameters and Bonding

provides bond length and angle comparisons for triazole derivatives, including 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. Key parameters include:

- C–N bond lengths in triazole : ~1.33–1.37 Å (consistent with aromatic character).

- C–S bond lengths in sulfonamide groups : ~1.76–1.82 Å.

The target compound’s sulfonyl group (S=O) likely exhibits bond lengths similar to those in (e.g., 1.76 Å for C–S), while the azetidine’s N–S bond may differ due to ring strain. Hydrogen-bonding patterns in the crystal lattice (e.g., C–H···O interactions forming inversion dimers, as in ) could vary based on the chloro-fluoro substituents’ steric and electronic effects .

Data Tables

Table 1: Substituent Effects in Triazole Derivatives

Table 2: Structural Parameters of Triazole Derivatives

Biological Activity

The compound 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C₁₁H₁₀ClFN₄O₂S

- Molecular Weight: 316.74 g/mol

- CAS Number: 2191265-01-5

The compound features a triazole ring fused with an azetidine moiety and a sulfonyl group, which are critical for its biological activity. The chlorofluorophenyl group enhances its pharmacological properties by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of 1,2,3-triazoles exhibit a wide array of biological activities, including:

- Anticancer Activity: Numerous studies have demonstrated that triazole derivatives possess significant anticancer properties. For instance, compounds similar to 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole have shown moderate activity against various cancer cell lines such as HCT-116 (colon cancer) and BT-549 (breast cancer), with growth inhibition percentages (GI%) ranging from 10.83% to 17.64% .

- Antimicrobial Activity: Triazoles are known for their antimicrobial properties. The presence of the sulfonamide group in the structure enhances the compound's ability to inhibit bacterial growth. Preliminary studies suggest that this compound may exhibit good antibacterial and antifungal activities .

The precise mechanism of action for 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is not fully elucidated; however, several potential pathways have been identified:

- Enzyme Inhibition: The compound may interact with specific enzymes by binding to their active sites or allosteric sites, modulating their activity.

- Receptor Interaction: It might engage with cell surface or intracellular receptors, leading to alterations in cellular signaling pathways.

- Gene Expression Modulation: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Study A | UO-31 (renal) | 17.64 | Moderate |

| Study B | SNB-75 (CNS) | 13.76 | Moderate |

| Study C | HCT-116 | 10.83 | Moderate |

| Study D | BT-549 | 17.64 | Moderate |

These findings indicate that the incorporation of the sulfonamide and triazole functionalities contributes significantly to the anticancer efficacy observed in vitro.

Q & A

Q. What synthetic methodologies are reported for 1,2,3-triazole derivatives with sulfonylazetidine moieties?

The compound can be synthesized via Huisgen 1,3-dipolar cycloaddition, leveraging azide-alkyne click chemistry. Key steps include:

- Azetidine functionalization: Sulfonylation of azetidine using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Triazole formation: Copper-catalyzed cycloaddition between the sulfonylazetidine-azide intermediate and terminal alkynes. Optimize reaction temperature (60–80°C) and catalyst loading (CuI or CuSO₄/sodium ascorbate) to improve yields (51–91% reported) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity isolates .

Q. How can the crystal structure of this compound be resolved?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key considerations:

- Data collection: High-resolution synchrotron radiation or rotating-anode generators for small-molecule crystals .

- Refinement: SHELXL handles anisotropic displacement parameters and validates geometric restraints (bond lengths/angles). For sulfonyl and triazole groups, ensure proper treatment of torsional angles to avoid overfitting .

- Validation: Check R-factors (target < 0.05) and residual electron density maps .

Q. What preliminary biological screening data exist for related 1,2,3-triazole derivatives?

Analogous compounds exhibit antifungal and antibacterial activity (e.g., MIC values: 8–64 µg/mL against Candida albicans). Structure-activity relationships (SARs) suggest:

- Electron-withdrawing groups (e.g., sulfonyl, chloro) enhance potency by increasing membrane penetration .

- Azetidine ring conformation influences binding to fungal cytochrome P450 enzymes .

Advanced Research Questions

Q. How can contradictory yield data in triazole synthesis be resolved?

Discrepancies in yields (e.g., 51% vs. 91%) arise from:

- Reagent purity: Impurities in azide precursors reduce cycloaddition efficiency. Use freshly prepared NaN₃ and distilled solvents .

- Oxygen sensitivity: Degassing reactions (N₂/Ar atmosphere) prevents Cu(I) oxidation, improving catalytic activity .

- Steric effects: Bulky substituents on azetidine hinder cycloaddition; microwave-assisted synthesis (80°C, 30 min) can accelerate kinetics .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Poor aqueous solubility (common with sulfonyl/aryl groups) is addressed via:

Q. How can computational methods guide SAR studies for this compound?

Density Functional Theory (DFT) and molecular docking predict binding modes:

- Electrostatic potential maps: Identify regions of high electron density (sulfonyl O, triazole N) for target interaction .

- Docking to CYP51: Simulate binding to fungal lanosterol 14α-demethylase; prioritize derivatives with azetidine ring orientation matching fluconazole .

- ADMET prediction: Use QikProp or SwissADME to optimize logP (target 2–4) and reduce hepatotoxicity .

Q. What analytical techniques resolve structural ambiguities in sulfonylazetidine derivatives?

Combine 2D NMR and HRMS :

- ¹H-¹³C HSQC/HMBC: Assign azetidine C-H correlations and confirm sulfonyl attachment .

- ESI-HRMS: Verify molecular ion [M+H]⁺ with <2 ppm error. For example, C₁₄H₁₂ClFN₄O₂S requires m/z 377.0345 .

- XPS: Sulfur 2p peaks at ~168–170 eV confirm sulfonyl group oxidation state .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies for similar triazoles?

Variations stem from:

- Assay conditions: Differences in fungal strain (e.g., C. albicans ATCC vs. clinical isolates) and media (RPMI vs. Sabouraud dextrose) alter MIC values .

- Enantiomeric purity: Racemic mixtures (common in azetidine synthesis) show reduced activity vs. enantiopure forms. Use chiral HPLC (Chiralpak IA column) to separate isomers .

Methodological Recommendations

- Synthesis scale-up: Replace column chromatography with centrifugal partition chromatography for >10 g batches .

- Toxicity screening: Use HEK293 cell lines to assess nephrotoxicity linked to sulfonyl groups .

- Crystallography troubleshooting: If twinning occurs, employ SHELXD for dual-space structure solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.